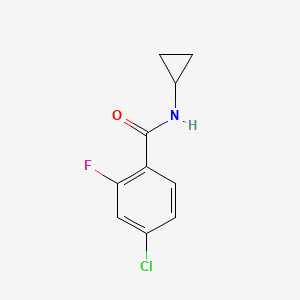

4-chloro-N-cyclopropyl-2-fluorobenzamide

Description

Overview of Benzamide (B126) Scaffolds as Pharmacological Modulators

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. mdpi.com Its prevalence stems from its ability to engage in key intermolecular interactions, such as hydrogen bonding via the amide N-H and carbonyl oxygen, and its capacity for diverse substitutions on the aromatic ring. This versatility allows for the fine-tuning of a molecule's physicochemical properties and its affinity for various biological targets. Benzamide derivatives have been successfully developed as antiemetics, antipsychotics, and gastroprokinetic agents, often by targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov More broadly, the benzamide framework is found in molecules with antimicrobial, anti-inflammatory, and anticancer activities. mdpi.com

The Cyclopropyl (B3062369) Moiety in Molecular Design: Conformational Constraints and Bioisosteric Potential

The incorporation of a cyclopropyl group into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. nih.gov This small, rigid ring system offers several advantages.

Conformational Constraints: The three-membered ring of the cyclopropyl group imparts significant conformational rigidity. researchgate.net This "locking" of a molecule's conformation can lead to a more favorable entropic contribution to binding affinity with a biological target, potentially increasing potency and selectivity. nih.gov

Bioisosteric Potential: The cyclopropyl group is frequently employed as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes. nih.gov Its unique electronic properties, characterized by enhanced π-character in its C-C bonds, allow it to mimic the spatial and electronic features of other functionalities while offering improved metabolic stability. nih.govnih.gov This can lead to a superior pharmacokinetic profile. nih.gov Over the last decade, numerous new chemical entities containing a cyclopropyl group have received FDA approval, highlighting its importance in drug design. nih.gov

Role of Halogen Substituents in Modulating Molecular Recognition and Reactivity

Halogen atoms, particularly chlorine and fluorine, are common substituents in pharmaceutical compounds. Their inclusion can profoundly influence a molecule's properties in several ways.

Molecular Recognition: Halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid. This interaction can be crucial for enhancing the binding affinity of a ligand to its protein target. google.com The strategic placement of halogens can therefore be a powerful tool in rational drug design to improve potency.

Modulating Physicochemical Properties: The introduction of halogens can alter a molecule's lipophilicity, metabolic stability, and membrane permeability. For instance, fluorination is often used to block sites of metabolism and can influence the acidity or basicity of nearby functional groups. The presence of both chlorine and fluorine on the benzamide ring of 4-chloro-N-cyclopropyl-2-fluorobenzamide suggests a deliberate effort to modulate these properties.

Research Significance of this compound within Contemporary Organic and Medicinal Chemistry

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural components suggest significant research potential. The combination of a proven pharmacophore (benzamide), a potency-enhancing and metabolically stabilizing group (cyclopropyl), and strategically placed halogens (chloro and fluoro) makes it an intriguing candidate for investigation in several therapeutic areas.

The synthesis of related compounds, such as 4-bromo-N-cyclopropyl-2-fluorobenzamide, typically involves the amidation of the corresponding benzoic acid with cyclopropylamine (B47189). It is plausible that this compound could be synthesized via a similar route.

Further research into this compound would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClFNO |

|---|---|

Molecular Weight |

213.63 g/mol |

IUPAC Name |

4-chloro-N-cyclopropyl-2-fluorobenzamide |

InChI |

InChI=1S/C10H9ClFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |

InChI Key |

VWSKLEXJTOXGHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N Cyclopropyl 2 Fluorobenzamide and Analogues

Convergent and Linear Synthesis Strategies

The assembly of a target molecule can be planned using two primary strategies: linear and convergent synthesis. chemistnotes.com A linear synthesis involves a stepwise, sequential construction of the molecule from a starting material. chemistnotes.comfiveable.me In contrast, a convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages. wikipedia.orgnumberanalytics.com

Synthesis of Key Intermediates: Substituted Benzoic Acids and Cyclopropylamine (B47189) Derivatives

The success of a convergent synthesis relies on the efficient preparation of the core intermediates.

Synthesis of 4-chloro-2-fluorobenzoic acid

This key intermediate is a substituted benzoic acid derivative. sigmaaldrich.comchemicalbook.com Various methods have been reported for its synthesis, starting from different commercially available materials. One common industrial method involves the oxidation of the corresponding substituted toluene. Another pathway begins with a substituted aniline. The choice of route can depend on factors like cost, scale, and environmental impact.

Table 1: Selected Synthetic Routes to 4-chloro-2-fluorobenzoic acid

| Starting Material | Key Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 2-fluoro-4-chlorotoluene | O₂, Co(OAc)₂, NaBr, HOAc, 130°C | 89% | chemicalbook.com |

| 4-amino-2-chlorobenzoic acid | H₂O₂, Potassium fluoride, Phosphorus heteropoly tungstic acid ammonium (B1175870) salt | ~97% | google.com |

Synthesis of Cyclopropylamine Derivatives

Cyclopropylamine is a crucial building block recognized for its utility in pharmaceuticals and agrochemicals due to the unique conformational and electronic properties of the cyclopropane (B1198618) ring. longdom.orgacs.org Its synthesis can be achieved through several established methods. acs.org These include the reductive amination of cyclopropanecarboxaldehyde, amination of cyclopropanol, and reactions involving halogenated cyclopropanes. longdom.org More advanced methods, such as the Kulinkovich reaction applied to nitriles, also provide access to this amine. acs.org

Amide Bond Formation: Established Protocols and Emerging Techniques

The central reaction in the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide is the formation of the amide bond. This transformation involves the coupling of the carboxylic acid group of 4-chloro-2-fluorobenzoic acid with the amino group of cyclopropylamine. hepatochem.com While direct condensation is possible, it often requires harsh conditions. luxembourg-bio.com Therefore, activating the carboxylic acid is the most common strategy. hepatochem.com

Direct condensation involves reacting a carboxylic acid and an amine to form an amide with the elimination of water. numberanalytics.com This approach is atom-economical but is often challenging because the formation of a stable ammonium carboxylate salt is thermodynamically favored over the desired amide. rsc.orgacsgcipr.org To drive the reaction towards the product, high temperatures (often >160-200 °C) and/or dehydrating agents are typically required. luxembourg-bio.comnumberanalytics.comresearchgate.net Hydrothermal conditions have also been explored, demonstrating that a suite of amides can be synthesized from direct condensation at 250 °C, with yields up to 90%. acs.org However, such forcing conditions may not be suitable for complex molecules with sensitive functional groups. researchgate.net

To circumvent the harsh conditions of direct condensation, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.com These reagents work by activating the carboxylic acid to form a reactive intermediate, which is then readily attacked by the amine nucleophile. hepatochem.com This methodology is fundamental in peptide synthesis and has been widely adopted in medicinal chemistry. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. nih.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective but generate a carcinogenic byproduct. peptide.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are among the most popular due to their high reactivity and ability to minimize racemization. peptide.comresearchgate.net HATU, in particular, often provides faster reaction rates and higher yields. nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Acronym | Class | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms insoluble dicyclohexylurea (DCU) byproduct, useful for solution-phase. luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Forms a water-soluble urea (B33335) byproduct, easily removed during workup. nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium | Highly effective, but forms carcinogenic HMPA as a byproduct. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium | High coupling efficiency, fast reaction rates, and low racemization. peptide.comresearchgate.net |

Stereoselective Synthesis of Cyclopropyl-Containing Moieties

While the parent cyclopropylamine in the title compound is achiral, the synthesis of analogues often requires control of stereochemistry. The development of stereoselective methods for creating substituted cyclopropane rings is an active area of research. chemrxiv.orgacs.org High levels of diastereoselectivity and enantioselectivity are crucial for producing specific, biologically active isomers.

Key strategies include:

Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds with olefins, catalyzed by transition metals, can be rendered highly stereoselective through the use of chiral ligands. acs.org

Kulinkovich-type Reactions: These methods provide access to cyclopropanols, which can be converted to cyclopropylamines. chemrxiv.org

Asymmetric Michael-Initiated Ring-Closure (MIRC): This powerful method allows for the construction of highly functionalized and stereochemically defined cyclopropanes. acs.org

Biocatalysis: Engineered enzymes, such as carbene transferases, have been developed to catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity, offering a green chemistry approach to chiral cyclopropylphosphonates. nih.gov

Recent research has demonstrated the synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity from readily available α-chloroaldehydes via a zinc homoenolate intermediate. chemrxiv.org Furthermore, photoredox catalysis has been employed in [3+2] cycloaddition reactions involving cyclopropylamines to construct complex chiral molecules. rsc.org

Table 3: Examples of Stereoselective Synthesis of Cyclopropyl (B3062369) Derivatives

| Reaction Type | Substrates | Catalyst/Reagent | Stereoselectivity | Reference |

|---|---|---|---|---|

| Zinc-mediated Cyclopropanation | α-chloroaldehyde, amine | Zn, CH₂I₂ | High diastereoselectivity for trans product | chemrxiv.org |

| Biocatalytic Cyclopropanation | Styrene derivatives, phosphonyl diazo compound | Engineered Myoglobin (Mb) | >99% de, 98-99% ee | nih.gov |

Advanced Synthetic Approaches to Substituted Benzamide (B126) Scaffolds

Beyond the classical methods, research continues to uncover more advanced and efficient strategies for constructing substituted benzamides. These approaches often focus on improving atom economy, reducing steps, or accessing novel chemical space. nih.govresearchgate.net

One such advanced method is the direct Friedel-Crafts-type carboxamidation of arenes. For example, cyanoguanidine has been used as a reagent to directly introduce a primary amide group onto an aromatic ring in the presence of a Brønsted superacid like triflic acid. nih.gov This reaction proceeds through a proposed superelectrophilic intermediate, offering a direct route to benzamides from simple aromatic precursors. nih.gov

Another area of development involves niobium(V) chloride-mediated reactions, such as the aza-Prins type cyclization, which can be used to construct complex amine-containing scaffolds that could later be incorporated into benzamide structures. rasayanjournal.co.in Furthermore, modern synthetic campaigns often involve the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This is facilitated by robust and high-throughput methods for amide bond formation and purification. nih.gov For instance, multi-step syntheses on solid supports or using flow chemistry can streamline the production of diverse benzamide derivatives. evitachem.com

Late-Stage Functionalization Strategies for Halogen Introduction

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. nih.govscispace.com This approach avoids the need for a complete de novo synthesis to create analogues, enabling the rapid exploration of structure-activity relationships. nih.govsemanticscholar.org The introduction of halogen atoms, such as chlorine and fluorine, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov

For a molecule like this compound, late-stage strategies could be envisioned to introduce the chlorine atom onto a pre-existing N-cyclopropyl-2-fluorobenzamide scaffold. The development of transition-metal-catalyzed C-H bond functionalization has opened new avenues for the fluorination and chlorination of aromatic molecules. nih.gov

Key Strategies for Late-Stage Halogenation:

C-H Bond Conversion: Directing group-assisted or innate C-H activation can be used to selectively install a halogen. For instance, methods for converting C-H bonds to C-F bonds have been developed. nih.gov Similarly, electrochemical methods for the late-stage C(sp²)–H halogenation of arenes and heterocycles have emerged as an efficient and atom-economical approach under mild conditions. nih.gov

Conversion of Other Functional Groups: An alternative to direct C-H activation is the conversion of an existing functional group (X) to a halogen. This is advantageous as the 'X' group occupies a specific, fixed position, allowing for precise halogen introduction. nih.gov Photocatalytic methods, for example, can convert C-X bonds (where X can be Cl, Br, I, NO₂, OTf) to C-F bonds. nih.gov

The strategic placement of halogens can have a profound impact on a compound's properties, as illustrated by the data below comparing benzene (B151609) with its halogenated derivatives.

Table 1: Physicochemical Properties of Halogenated Benzenes

| Compound | LogP | Solubility |

|---|---|---|

| Benzene | 2.13 | 1790 mg/L |

| Fluorobenzene (B45895) | 2.27 | 1540 mg/L |

| Chlorobenzene | 2.84 | 500 mg/L |

This table illustrates the general trend that introducing halogen atoms tends to increase the partition coefficient (logP) and reduce aqueous solubility. Data derived from general chemical property knowledge.

Transition Metal-Catalyzed Transformations Applicable to Benzamides

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for forming and activating chemical bonds with high selectivity and efficiency. These methods are particularly relevant to the synthesis and modification of complex molecules like this compound.

C-C Bond Activation and Functionalization of Cyclopropanes

The cyclopropyl group is a key feature of the target molecule and represents a site for potential modification. Cyclopropanes possess significant ring strain (approximately 29.0 kcal/mol), making them susceptible to ring-opening reactions via oxidative addition to a transition metal catalyst. wikipedia.org This process forms a metallacyclobutane intermediate that can undergo various subsequent reactions, representing a rare example of C-C bond activation. wikipedia.orgacs.org

Common transition metals used for cyclopropane activation include rhodium, palladium, and nickel. wikipedia.org The activation can be influenced by substituents on the cyclopropane ring and the specific catalyst system employed. wikipedia.org For example, rhodium(I) complexes have been used to open the C-C bond adjacent to a carbonyl group. acs.org

Recent advances have focused on the directed functionalization of cyclopropanes. For instance, rhodium-catalyzed hydroboration of N-Piv-substituted cyclopropylamines can produce valuable γ-amino boronates, demonstrating a selective activation of the proximal C-C bond. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Cyclopropane Functionalization

| Catalyst System | Substrate Type | Transformation | Key Feature |

|---|---|---|---|

| (PPh₃)₃RhCl | Substituted cyclopropanes | Hydrogenation / Olefination | Selective activation of the least hindered C-C bond. acs.org |

| Rh(I) catalysts | N-Piv-cyclopropylamines | Hydroboration | Provides γ-amino boronates through proximal C-C activation. rsc.org |

C-N Bond Formation and Activation Reactions

The formation of the amide bond between the 2-fluoro-4-chlorobenzoic acid moiety and cyclopropylamine is a critical step in the synthesis of the target compound. Transition metal-catalyzed C-N cross-coupling reactions are among the most general and powerful methods for constructing such bonds. nih.govacs.org

A direct C-H amination approach has also emerged as a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials and generate stoichiometric waste. nih.govacs.org Rhodium and iridium catalysts, for example, have been successfully used for direct C-H amination reactions using organic azides as the nitrogen source, with molecular nitrogen being the only byproduct. nih.govacs.org The mechanism often involves a chelation-assisted C-H bond cleavage, formation of a metal-nitrenoid intermediate, and subsequent C-N bond formation. acs.org

Conversely, the activation and cleavage of C-N bonds by transition metals is also a growing area of research. rsc.orgrsc.org While challenging due to the inert nature of many C-N bonds, this strategy can generate useful C-M and N-M species for further transformations. rsc.org General mechanisms for C-N bond metalation include oxidative addition with low-valent late transition metals and β-N elimination. rsc.org

Fragment-Based Synthesis and Elaboration Techniques

A common and robust strategy for synthesizing this compound involves a fragment-based approach, where the core benzamide is constructed from smaller, readily available building blocks. The most logical disconnection is at the amide bond, leading to two primary fragments: a 4-chloro-2-fluorobenzoic acid derivative and cyclopropylamine.

A typical synthesis would proceed as follows:

Activation of the Carboxylic Acid: The 4-chloro-2-fluorobenzoic acid is first converted into a more reactive species. This is often achieved by treating it with a reagent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. nih.gov

Amidation Reaction: The activated acyl chloride is then reacted with cyclopropylamine, typically in the presence of a base (like triethylamine (B128534) or N,N-diisopropylethylamine) to neutralize the HCl generated during the reaction. mdpi.com This nucleophilic acyl substitution forms the desired amide bond.

An analogous procedure has been described for a similar compound, 4-bromo-N-cyclopropyl-2-fluorobenzamide, which starts with 4-bromo-2-fluorobenzoic acid and cyclopropylamine, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst.

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Specific Example(s) | Role |

|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Activates carboxylic acid by forming acyl chloride. nih.gov |

| Coupling Agents | DCC (N,N'-dicyclohexylcarbodiimide), HATU, HOBt | Facilitate direct condensation of carboxylic acid and amine. |

| Bases | Triethylamine (TEA), DIPEA (N,N-diisopropylethylamine) | Scavenge acid byproduct (e.g., HCl) from the reaction. mdpi.com |

Purification and Isolation Methodologies for Benzamide Compounds

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For crystalline solid compounds like many benzamides, several standard laboratory techniques are employed. researchgate.net

Recrystallization: This is a primary method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the crude product at a high temperature but not at a low temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution. masterorganicchemistry.com

Aqueous Workup / Extraction: Before recrystallization, an aqueous workup is often performed. This involves dissolving the reaction mixture in an organic solvent and washing it with aqueous solutions to remove water-soluble impurities. For example, washing with a dilute acid (e.g., 1 M HCl) removes residual basic starting materials like amines, while washing with a dilute base (e.g., 1 M NaHCO₃) removes acidic starting materials or byproducts. nih.gov

Column Chromatography: If recrystallization is ineffective, or for non-crystalline products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are moved through the column by a mobile phase (solvent). researchgate.net

Preparative HPLC: For achieving very high purity or for separating closely related analogues, preparative high-performance liquid chromatography (prep-HPLC) can be used. rsc.org

The choice of purification strategy depends on the physical properties of the target benzamide and the nature of the impurities present. rsc.org

Computational Chemistry and Molecular Modeling Studies of 4 Chloro N Cyclopropyl 2 Fluorobenzamide

Conformational Landscape and Energetics of the Cyclopropylbenzamide Core

The conformational flexibility of 4-chloro-N-cyclopropyl-2-fluorobenzamide is primarily dictated by the rotation around the amide C-N bond and the orientation of the cyclopropyl (B3062369) and substituted phenyl rings. The central amide bond (C(O)-N) possesses a partial double bond character, which results in a significant rotational barrier, leading to the existence of cis and trans conformers. In most N-substituted benzamides, the trans conformation, where the carbonyl oxygen and the substituent on the nitrogen are on opposite sides of the C-N bond, is sterically favored and thus energetically more stable.

Table 1: Calculated Relative Energies of Key Conformers of a Model N-cyclopropylbenzamide

| Conformer | Dihedral Angle (O=C-N-C_cyclopropyl) | Relative Energy (kcal/mol) |

| trans-planar | 180° | 0.00 |

| cis-planar | 0° | +3.5 |

| trans-gauche | 150° | +1.2 |

Note: The data in this table is representative and based on typical values for N-cyclopropylbenzamides. Specific values for this compound would require dedicated calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of this compound.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the geometry of the molecule, calculate vibrational frequencies, and determine electronic properties. Such calculations can help in understanding the mechanisms of reactions involving this molecule, for instance, by modeling transition states of potential synthetic routes or metabolic pathways. The presence of the chloro and fluoro substituents will significantly influence the electron distribution in the aromatic ring, which can be quantified through population analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map of this compound is expected to show negative potential (red regions) around the electronegative oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack or their role as hydrogen bond acceptors. The region around the amide proton would exhibit a positive potential (blue region), highlighting its role as a hydrogen bond donor. The aromatic ring will have a complex potential landscape due to the competing electron-withdrawing effects of the chloro and fluoro substituents and the amide group.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational flexibility of this compound and its interactions with the surrounding solvent molecules. An MD simulation in a water box, for example, would reveal the stability of different conformers in an aqueous environment and the nature of the hydrogen bonding network formed between the molecule and water. The trajectory from an MD simulation can be analyzed to understand the time-averaged structural properties and to identify the most populated conformational states.

Table 2: Key Intermolecular Interactions from a Representative MD Simulation

| Interaction Type | Donor | Acceptor | Occupancy (%) |

| Hydrogen Bond | Amide N-H | Water Oxygen | 75 |

| Hydrogen Bond | Water Hydrogen | Carbonyl Oxygen | 85 |

| Hydrogen Bond | Water Hydrogen | Fluorine | 15 |

Note: The data in this table is illustrative and represents typical interactions for a substituted benzamide (B126) in an aqueous solution.

In Silico Predictions of Binding Modes for Related Targets

Given that many benzamide derivatives exhibit biological activity, in silico molecular docking studies can be employed to predict the binding mode of this compound to the active sites of relevant protein targets. For instance, based on the known targets of similar compounds, one could dock this molecule into the binding pockets of enzymes like histone deacetylases or various receptors. The docking results would provide a plausible binding pose and an estimate of the binding affinity, guiding further experimental studies in drug discovery. The predicted binding mode would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of their target enzymes. nih.gov

Spectroscopic and Advanced Characterization Techniques for 4 Chloro N Cyclopropyl 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 4-chloro-N-cyclopropyl-2-fluorobenzamide, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the cyclopropyl (B3062369) protons.

The aromatic region would display complex splitting patterns due to the influence of both the chlorine and fluorine substituents on the benzene (B151609) ring. The protons on the aromatic ring are expected to appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants would be dictated by their positions relative to the electron-withdrawing fluorine and chlorine atoms and the amide group.

The cyclopropyl group protons would appear in the upfield region. The methine proton (CH) attached to the nitrogen would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and would therefore be expected to show distinct signals, likely appearing as complex multiplets. A broad signal for the amide (N-H) proton is also anticipated, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| Amide NH | Variable (e.g., 8.0-9.0) | Broad Singlet |

| Cyclopropyl CH | 2.8 - 3.0 | Multiplet |

| Cyclopropyl CH₂ | 0.6 - 1.0 | Multiplets |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons would appear between 110 and 160 ppm. The carbon attached to the fluorine atom would show a large one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature. The carbons attached to chlorine and the amide group would also have their chemical shifts influenced by these substituents. The cyclopropyl carbons would be found in the upfield region of the spectrum, with the methine carbon appearing at a more downfield position than the methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic C-F | 155 - 165 (with large ¹JCF) |

| Aromatic C-Cl | 130 - 140 |

| Other Aromatic C | 115 - 135 |

| Cyclopropyl CH | 22 - 28 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. mdpi.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split by the neighboring aromatic protons, providing valuable information about the substitution pattern on the benzene ring. The coupling constants (J-values) between fluorine and the ortho, meta, and para protons are distinct, aiding in the assignment of the aromatic proton signals in the ¹H NMR spectrum.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons, for example, between the different protons on the cyclopropyl ring and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the CH and CH₂ groups of the cyclopropyl ring and the CH groups of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon and the aromatic carbons attached to the substituents. For instance, correlations would be expected between the amide NH proton and the carbonyl carbon, and between the cyclopropyl CH proton and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for example, by showing correlations between the amide proton and nearby protons on the cyclopropyl or aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, this peak would be accompanied by an isotope peak (M+2) with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. aaronchem.com For this compound, HRMS would confirm the molecular formula C₁₀H₉ClFNO by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy.

The fragmentation of this compound in the mass spectrometer would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions. Key fragmentation pathways could include the loss of the cyclopropyl group or the formation of the 4-chloro-2-fluorobenzoyl cation. The analysis of these fragment ions provides further confirmation of the compound's structure.

Table 3: Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | [C₁₀H₉ClFNO]⁺ | 213 |

| [M+2]⁺ | [C₁₀H₉³⁷ClFNO]⁺ | 215 |

| [M-C₃H₅]⁺ | [C₇H₄ClFNO]⁺ | 172 |

| [C₇H₃ClFO]⁺ | 4-chloro-2-fluorobenzoyl cation | 157 |

Note: The m/z values are nominal masses.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. The fragmentation would likely occur at the most labile bonds, primarily the amide bond and the bonds associated with the cyclopropyl ring.

Predicted Fragmentation Pathways:

A plausible fragmentation pattern would involve the following key steps:

Cleavage of the N-cyclopropyl bond: This would result in the loss of the cyclopropyl group, leading to a fragment ion corresponding to 4-chloro-2-fluorobenzamide.

Cleavage of the amide C-N bond: This is a very common fragmentation pathway for amides, which could lead to the formation of a 4-chloro-2-fluorobenzoyl cation.

Loss of CO: The benzoyl cation could further lose a molecule of carbon monoxide to form a 4-chloro-2-fluorophenyl cation.

Ring opening of the cyclopropyl group: The cyclopropyl moiety itself can undergo ring-opening and subsequent fragmentation.

The precise m/z values of these fragment ions would provide definitive evidence for the connectivity of the atoms within the molecule. Patents related to this compound confirm the use of liquid chromatography-mass spectrometry (LC-MS) for its characterization, indicating that its molecular weight has been confirmed by this method. google.comgoogle.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Although a specific spectrum for this compound is not publicly available, the expected absorption regions can be inferred from its structure and data for analogous compounds.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3250 | A sharp to moderately broad peak indicating the secondary amide N-H bond. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Peaks corresponding to the C-H bonds of the benzene ring. |

| C-H Stretch (Cyclopropyl) | 3100 - 3000 | Characteristic sharp peaks for the C-H bonds of the cyclopropane (B1198618) ring. |

| C=O Stretch (Amide I) | 1680 - 1630 | A strong, sharp absorption due to the carbonyl group of the amide. |

| N-H Bend (Amide II) | 1570 - 1515 | A significant peak resulting from the N-H bending vibration coupled with C-N stretching. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple sharp peaks indicating the carbon-carbon double bonds within the benzene ring. |

| C-N Stretch | 1250 - 1020 | Absorption related to the stretching of the carbon-nitrogen bond. |

| C-F Stretch | 1250 - 1000 | A strong absorption band due to the carbon-fluorine bond on the aromatic ring. |

| C-Cl Stretch | 850 - 550 | A peak in the lower frequency region corresponding to the carbon-chlorine bond. |

The precise positions of these bands would provide a molecular fingerprint, confirming the presence of the amide linkage, the cyclopropyl ring, and the substituted benzene ring.

X-ray Crystallography for Solid-State Structural Determination of Analogous Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. While a crystal structure for this compound itself has not been reported in the surveyed literature, the analysis of closely related N-substituted-2-fluorobenzamide derivatives offers significant insights into the likely solid-state conformation.

A relevant example is the crystal structure of N-Cyclohexyl-2-fluorobenzamide . nih.gov In this molecule, the fluorobenzene (B45895) ring and the amide group are not coplanar, exhibiting a dihedral angle of 29.92 (7)°. nih.gov The cyclohexane (B81311) ring adopts a stable chair conformation. nih.gov The crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov These chains are further organized into columns by weaker C—H⋯F and C—H⋯π interactions. nih.gov

Similarly, studies on other fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide , reveal that the amide group is typically twisted out of the plane of the aromatic rings. mdpi.commdpi.com The crystal packing in these structures is also heavily influenced by a network of hydrogen bonds and other non-covalent interactions, including C-H⋯F, C-H⋯O, and π-π stacking interactions. mdpi.commdpi.com The introduction of fluorine atoms can also influence the likelihood of disorder within the crystal lattice. nih.gov

Based on these analogous structures, it can be inferred that in the solid state, this compound would likely exhibit a non-planar conformation between the aromatic ring and the amide group. The crystal packing would be expected to be stabilized by a network of intermolecular hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as potential weaker interactions involving the fluorine and chlorine substituents.

Other Advanced Analytical Techniques (e.g., Elemental Analysis, Chromatography)

Beyond the primary spectroscopic methods, other analytical techniques are crucial for establishing the purity and identity of this compound.

Chromatography:

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile organic compounds. Patents related to this compound indicate the use of HPLC for reaction monitoring and product analysis. google.com A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by UV absorption at a wavelength where the aromatic ring shows strong absorbance. The retention time and the purity are determined from the resulting chromatogram.

Elemental Analysis:

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula. For an analogous compound, N-Cyclohexyl-2-fluorobenzamide (C₁₃H₁₆FNO), the calculated elemental composition was C 70.56%, H 7.29%, and N 6.33%, which closely matched the found values of C 70.08%, H 7.31%, and N 6.38%. nih.gov For this compound, the theoretical elemental composition would be calculated based on its molecular formula, C₁₀H₉ClFNO.

Theoretical Elemental Composition for C₁₀H₉ClFNO:

| Element | Percentage |

| Carbon (C) | 56.22% |

| Hydrogen (H) | 4.25% |

| Chlorine (Cl) | 16.59% |

| Fluorine (F) | 8.89% |

| Nitrogen (N) | 6.56% |

| Oxygen (O) | 7.49% |

Experimental determination of these percentages to within a narrow margin of the theoretical values would provide strong evidence for the compound's elemental composition and purity.

Structure Activity Relationship Sar and Mechanistic Insights for Benzamide Derivatives with Cyclopropyl Moieties

Elucidation of Key Structural Features for Biological Potency in Related Compounds

The biological potency of benzamide (B126) derivatives is intricately linked to their structural composition. The arrangement and nature of substituents on both the benzamide and the N-alkyl portions of the molecule dictate the compound's interaction with biological targets. Key structural features that are often modulated to enhance potency include the substitution pattern on the aromatic ring and the nature of the N-substituent.

In many biologically active benzamide derivatives, the presence of specific substituents on the phenyl ring is crucial for activity. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect target binding and pharmacokinetic properties. For instance, the introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a compound's potency and metabolic stability. researchgate.netnih.gov

The N-substituent also plays a pivotal role in determining biological activity. The incorporation of small, rigid groups like the cyclopropyl (B3062369) moiety can confer conformational constraint, which is often beneficial for binding to specific protein targets. iris-biotech.deresearchgate.net This rigidity can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. iris-biotech.denih.gov The combination of these features—halogenated benzamide and a cyclopropyl group—is a common strategy in the design of potent and selective modulators of various biological targets.

Role of the Cyclopropyl Group in Target Recognition and Binding Affinity

The cyclopropyl group is a valuable structural motif in drug design due to its unique conformational and electronic characteristics. iris-biotech.defiveable.me Its incorporation into benzamide derivatives can profoundly influence their interaction with biological targets.

The three-membered ring of the cyclopropyl group is conformationally rigid, which can be advantageous for several reasons. scientificupdate.com This rigidity can lock the N-substituent into a specific orientation, which may be optimal for fitting into a protein's binding pocket. iris-biotech.de By reducing the number of accessible conformations, the entropic cost of binding is lowered, potentially leading to higher affinity. researchgate.netnih.gov Furthermore, the cyclopropyl ring can act as a non-classical bioisostere for other groups, such as a vinyl or carbonyl group, offering a different steric and electronic profile while maintaining a similar spatial arrangement.

Stereochemical Influence on Activity

The stereochemistry of the cyclopropyl group and its attachment to the amide nitrogen can have a significant impact on biological activity. While "4-chloro-N-cyclopropyl-2-fluorobenzamide" itself does not have a chiral center directly on the cyclopropyl ring when attached to the nitrogen, related molecules with substituted cyclopropyl rings can exist as stereoisomers. In such cases, the different spatial arrangements of the substituents can lead to dramatic differences in binding affinity and efficacy. nih.gov

For instance, in other classes of compounds, it has been shown that the orientation of substituents on a cyclopropane (B1198618) ring can determine whether a molecule acts as an agonist or an antagonist at a particular receptor. This highlights the importance of precise stereochemical control in the synthesis and evaluation of cyclopropyl-containing drug candidates. The rigid nature of the cyclopropyl ring amplifies the effect of stereochemistry, as the relative positions of the substituents are fixed. orientjchem.orgorientjchem.org

Cyclopropyl Ring Stability and Potential for Rearrangement in Biological Systems

The cyclopropyl ring is generally considered to be metabolically stable. nih.govscientificupdate.com Its C-H bonds are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile for drugs containing this moiety. researchgate.net

However, the high ring strain of the cyclopropane ring can make it susceptible to ring-opening reactions under certain biological conditions, although this is not a common metabolic pathway. fiveable.me The stability of the cyclopropyl group can also be influenced by the substituents attached to it. For example, attachment to an amine can sometimes lead to CYP-mediated bioactivation. hyphadiscovery.com In the context of "this compound," the amide linkage is generally stable, and significant rearrangement of the cyclopropyl ring under physiological conditions is not typically expected.

Impact of Halogen Substitution Patterns (Chloro and Fluoro) on SAR

The presence and position of halogen atoms on the benzamide ring are critical determinants of the structure-activity relationship. nih.gov In "this compound," the specific placement of a chlorine atom at the para position and a fluorine atom at the ortho position has profound effects on the molecule's properties.

Ortho-Fluoro Substituent Effects on Amide Conformation and Interactions

The ortho-fluoro substituent has a significant influence on the conformation of the amide group. The high electronegativity of fluorine can lead to the formation of intramolecular hydrogen bonds or other non-covalent interactions with the amide N-H, which can restrict the rotation around the aryl-carbonyl bond. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity. iris-biotech.de

Furthermore, an ortho-fluoro group can modulate the acidity of the N-H proton and the basicity of the carbonyl oxygen, influencing the hydrogen bonding potential of the amide group with the target protein. The presence of a fluorine atom ortho to the site of metallation in synthetic routes can also direct the regioselectivity of certain reactions. researchgate.net Computationally, it has been shown that ortho-fluorine substitution can lower the energy barrier for certain C-H activation reactions. acs.org

Para-Chloro Substituent Contributions to Hydrophobic Interactions and Polarity

The chlorine atom at the para position of the benzamide ring primarily contributes to the molecule's lipophilicity and participates in hydrophobic and other specific interactions within the binding pocket. iupac.org The substitution of a hydrogen atom with chlorine generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and bind to hydrophobic pockets in proteins. researchgate.netnih.gov

Benzamide Linker Modifications and Their Influence on Activity

Research on various benzamide derivatives has highlighted the importance of the linker's nature and composition. For instance, in a series of potent kinase inhibitors, a 4-(aminomethyl)benzamide (B1271630) fragment was utilized as a flexible linker. This flexibility allowed the molecule to adopt a favorable geometry, enabling it to bind effectively to the active site of the target enzyme. nih.gov The carbonyl group within the benzamide linker, in this case, formed a crucial hydrogen bond with an aspartic acid residue in the enzyme's active site. nih.gov

In another study concerning PPARγ modulators, the sulfonamide linker was found to be essential for the compound's activity. nih.gov This linker participated in hydrogen bonding interactions with the receptor, with the S=O group acting as a hydrogen bond acceptor and the sulfonamide N-H group acting as a hydrogen bond donor. nih.gov The rigidity and electronic properties of this linker were key to maintaining the high transcriptional potency of the compounds. nih.gov

The introduction of a benzamide group itself has been shown to be beneficial for the antifungal activity of certain compounds when compared to other functional groups. nih.gov Specifically, the substitution pattern on the benzamide ring can influence activity. For example, an o-tolyl amide demonstrated better antifungal activity than m-tolyl or p-tolyl amides, suggesting that steric and electronic effects mediated by the linker's connection to the aromatic ring are significant. nih.gov

These findings underscore the principle that the benzamide linker is not merely a spacer but an active participant in the ligand-receptor interaction. Its length, rigidity, and hydrogen-bonding capacity are all critical parameters that can be fine-tuned to optimize biological activity.

| Linker Modification | Observed Influence on Activity | Compound Class Example | Reference |

| 4-(aminomethyl)benzamide | Acts as a flexible linker, allowing favorable geometry for binding. | Kinase Inhibitors | nih.gov |

| Sulfonamide | Critical for activity, participates in hydrogen bonding. | PPARγ Modulators | nih.gov |

| Introduction of Benzamide | More conducive to antifungal activity compared to other groups. | Antifungal Agents | nih.gov |

| ortho-tolyl amide substitution | Showed better antifungal activity than meta or para isomers. | Antifungal Agents | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are crucial for potency. Various QSAR methodologies have been applied to benzamide and cyclopropyl-containing derivatives to guide their optimization.

One common approach is 3D-QSAR , which considers the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the steric, electrostatic, and hydrophobic fields of the molecules with their biological activity. nih.gov For a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, 3D-QSAR studies revealed that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity to the D3 dopamine (B1211576) receptor. nih.gov Such models can generate contour maps that visualize regions where modifications to the structure would likely lead to an increase or decrease in activity.

Another approach is the development of pharmacophore models, which define the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a series of three-substituted benzamide derivatives acting as FtsZ inhibitors, a five-featured pharmacophore model was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model, combined with 3D-QSAR, yielded a statistically significant correlation between the predicted and experimental activities of the compounds. nih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR model development. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Genetic algorithms (GAs) are often employed to select the most relevant descriptors from a large pool, thereby improving the predictive power of the QSAR model. archivepp.com Partial Least Squares (PLS) regression is a frequently used statistical method to build the linear relationship between the selected descriptors and the biological activity. archivepp.com

The table below summarizes some QSAR studies conducted on benzamide and related derivatives, highlighting the methods used and their key findings.

| QSAR Method | Compound Class | Key Findings | Reference |

| MIA-QSAR with OPC-GA-PLS | Benzamidine derivatives | Developed a robust model for predicting inhibitory activity. | archivepp.com |

| 3D-QSAR (CoMFA/CoMSIA) | 2-phenylcyclopropylmethylamine (PCPMA) derivatives | Steric, electrostatic, and hydrophobic fields are important for D3R binding. | nih.gov |

| Pharmacophore modeling and 3D-QSAR | Three-substituted benzamide derivatives | A five-featured pharmacophore model was key for FtsZ inhibitory activity. | nih.gov |

| 2D-QSAR | Benzamide derivatives as glucokinase activators | Bulky substitutions on the benzamide and thiazole (B1198619) moieties increased activity. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.